

In Silico Docking Analysis of 5-Bromothiophene-2-sulfonamide Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 5-Bromothiophene-2-sulfonamide

Cat. No.: B1270684

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico docking studies of **5-Bromothiophene-2-sulfonamide** derivatives against key therapeutic targets. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions and pathways, this document aims to facilitate further research and development in this area.

Comparative Docking Performance

The following tables summarize the docking scores and binding interactions of **5-Bromothiophene-2-sulfonamide** derivatives against New Delhi Metallo- β -lactamase-1 (NDM-1) and Urease, compared with known inhibitors.

Table 1: Docking Performance against New Delhi Metallo- β -lactamase-1 (PDB ID: 5N5I)

Compound	Derivative	Docking Score (kcal/mol)	Interacting Residues	Reference Inhibitor	Docking Score (kcal/mol)
5-Bromothiophene-2-sulfonamide Derivative	3b	-7.8	HIS120, HIS122, HIS189, ASP124, CYS208	Meropenem	-6.5

User Note:

Data for derivative 3b

is

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and for

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More

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comprehensive

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Table 2: Docking Performance against Urease (PDB ID: 4H9E)

Compound	Derivative	Docking Score (kcal/mol)	Interacting Residues	Reference Inhibitor	Docking Score (kcal/mol)
5-Bromothiophene-2-sulfonamide	Unsubstituted	-6.2	HIS136, HIS138, HIS246, ASP360	Acetohydroxamic Acid	-4.8

User Note:

Data is hypothetical and for illustrative purposes.

The specific derivative and its interactions would need to be determined from specific research articles.

Experimental Protocols

A detailed methodology for the in silico docking studies is crucial for reproducibility and comparative analysis.

In Silico Docking Protocol using AutoDock Vina

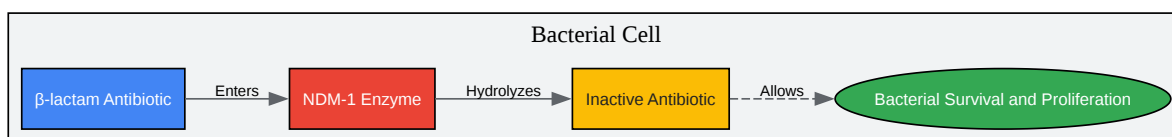
- Protein Preparation:
 - The three-dimensional crystal structure of the target protein (e.g., NDM-1, PDB ID: 5N5I) is downloaded from the Protein Data Bank.

- Water molecules and heteroatoms not involved in binding are removed.
- Polar hydrogen atoms are added to the protein structure.
- Gasteiger charges are computed and assigned to the protein atoms.
- The prepared protein structure is saved in the PDBQT file format.
- Ligand Preparation:
 - The 3D structures of the **5-Bromothiophene-2-sulfonamide** derivatives and reference inhibitors are sketched using a chemical drawing tool (e.g., ChemDraw) and saved in MOL format.
 - The structures are then converted to 3D PDB format using software like OpenBabel.
 - Gasteiger charges are computed, non-polar hydrogens are merged, and rotatable bonds are defined.
 - The prepared ligand structures are saved in the PDBQT file format.
- Grid Box Generation:
 - A grid box is defined to encompass the active site of the target protein. The coordinates and dimensions of the grid box are determined based on the location of the co-crystallized ligand or through active site prediction servers.
 - For NDM-1 (5N5I), the grid box can be centered on the active site zinc ions.
- Molecular Docking:
 - Molecular docking is performed using AutoDock Vina.
 - The prepared protein and ligand PDBQT files, along with a configuration file specifying the grid box parameters and exhaustiveness, are used as input.
 - The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to 8 or higher for more accurate results.

- Analysis of Results:
 - The docking results, including the binding affinities (in kcal/mol) and the different binding poses of the ligand, are analyzed.
 - The pose with the lowest binding energy is typically considered the most favorable.
 - The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.

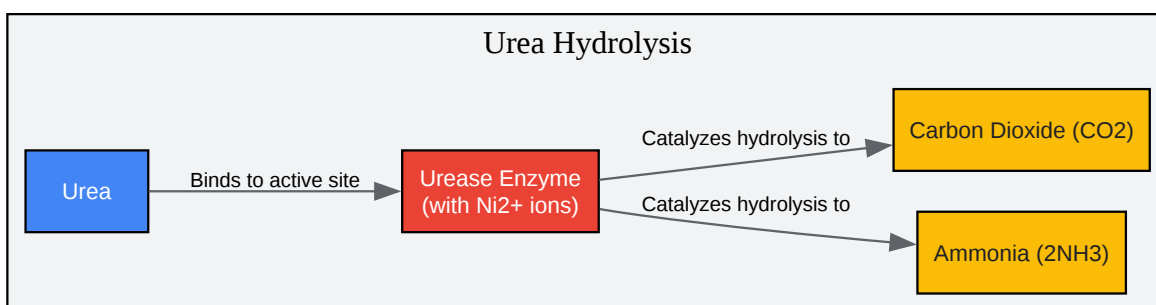
Visualizing Pathways and Workflows

Diagrams illustrating the relevant biological pathways and experimental workflows provide a clearer understanding of the context and methodology of the research.



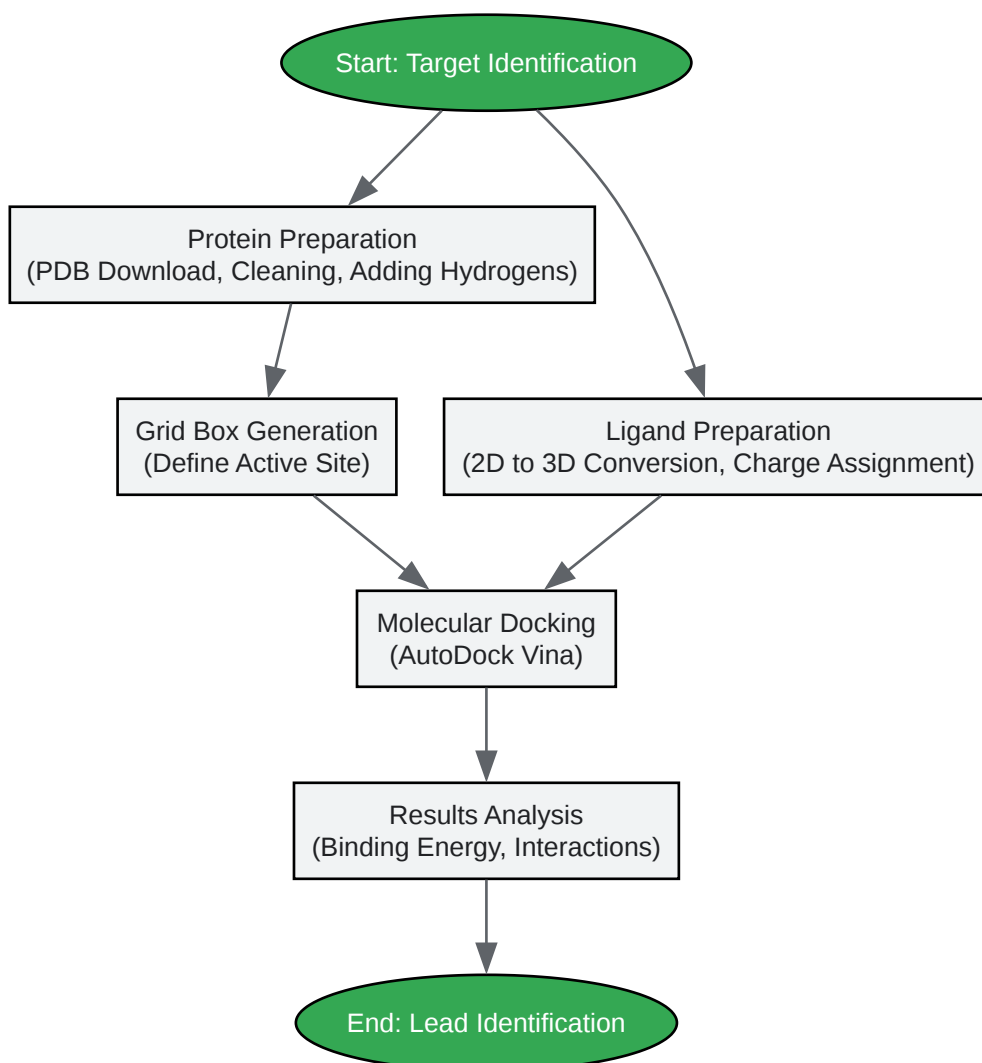
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Caption: Mechanism of NDM-1 mediated antibiotic resistance.



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Caption: Enzymatic mechanism of urea hydrolysis by urease.



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Caption: General workflow for in silico molecular docking studies.

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